![molecular formula C23H18ClF3N2O3S B6580201 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 391876-93-0](/img/structure/B6580201.png)

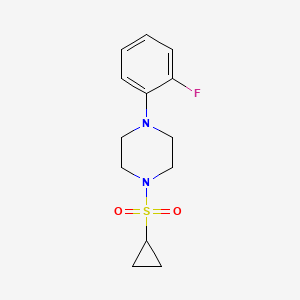

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

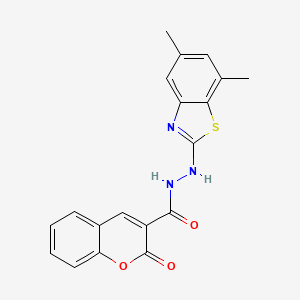

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring has a chloro and a trifluoromethyl group attached to it. Additionally, it has a tetrahydroisoquinoline group attached to the sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic component, while the tetrahydroisoquinoline would introduce a cyclic, aliphatic element. The amide, sulfonyl, chloro, and trifluoromethyl groups would all contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The benzene ring could participate in electrophilic aromatic substitution reactions, while the amide group could be involved in hydrolysis or condensation reactions. The tetrahydroisoquinoline ring might undergo reactions at the nitrogen atom, such as alkylation or acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzene ring would contribute to its hydrophobicity, while the amide and sulfonyl groups would increase its polarity. The presence of the chloro and trifluoromethyl groups could also affect its reactivity .Aplicaciones Científicas De Investigación

- SR-01000444398 Connection : SR-01000444398 contains a trifluoromethyl group, which aligns with the TFMP motif. Researchers explore its potential as an agrochemical to enhance crop yield and pest resistance .

- Market Approval : Five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval. Additionally, several candidates are undergoing clinical trials .

- Application : SR-01000444398 serves as a cysteine-reactive small-molecule fragment. Researchers use it for chemoproteomic studies, exploring traditionally druggable proteins and even “undruggable” targets .

- Growing Importance : As applications expand, the development of fluorinated organic chemicals remains a critical research area .

- Diagnostic Tools : Understanding the compound’s properties can lead to the development of diagnostic tools and medical devices .

Agrochemicals and Crop Protection

Pharmaceuticals and Drug Development

Chemoproteomics and Ligandability Studies

Functional Materials and Organic Compounds

Medicine and Healthcare

Vapor-Phase Reactions and Synthesis

Mecanismo De Acción

- These receptors belong to the REV-ERB family and play crucial roles in regulating circadian rhythms, metabolism, and gene expression .

- By influencing circadian clock genes and metabolic pathways, SR-01000444398 impacts cellular processes .

- SR-01000444398 affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF3N2O3S/c24-20-10-7-18(23(25,26)27)13-21(20)28-22(30)16-5-8-19(9-6-16)33(31,32)29-12-11-15-3-1-2-4-17(15)14-29/h1-10,13H,11-12,14H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINZGGNYGYLSHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)

![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)

![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)

![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)

![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)

![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)

![2-({6-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6580206.png)

![ethyl {[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formate](/img/structure/B6580210.png)